molecular formula C20H23FN4O2 B2864969 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one CAS No. 2034313-64-7

6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2864969
CAS No.: 2034313-64-7
M. Wt: 370.428
InChI Key: QUNHTQYOARRUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a synthetic small molecule provided for research purposes. It features a pyridazin-3(2H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities . This structure is synthetically fused with a piperazine linker, a moiety frequently employed to optimize physicochemical properties and serve as a spacer to arrange pharmacophoric groups in three-dimensional space . The specific inclusion of a cyclopropyl group and a fluorophenyl-substituted piperazine suggests design strategies aimed at enhancing metabolic stability and modulating target binding affinity. The pyridazinone scaffold is established in scientific literature as a privileged structure in the development of agents for cardiovascular diseases and cancer . Derivatives containing this core have been investigated as vasodilators, acting through mechanisms such as phosphodiesterase (PDE) inhibition, and as targeted anticancer agents, with examples inhibiting key kinases and other molecular targets involved in cell proliferation . Furthermore, the piperazine ring is a common feature in numerous FDA-approved kinase inhibitors and receptor modulators, underscoring its utility in drug discovery . The strategic combination of these elements in a single molecule makes this compound a valuable candidate for screening in assays related to cardiovascular pharmacology, oncology, and molecular pharmacology, particularly for probing pathways where PDEs or specific kinases play a role. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-14(25-19(26)9-8-17(22-25)15-6-7-15)20(27)24-12-10-23(11-13-24)18-5-3-2-4-16(18)21/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHTQYOARRUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1):

Table 1: Key Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP logSw Key Substituents
Target Compound C₂₂H₂₃FN₄O₂ 410.45 ~3.1* ~-3.7* 6-cyclopropyl, 2-(2-fluorophenyl-piperazine-propionyl)
6-(2-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one C₂₂H₂₀ClFN₄O₂ 426.88 3.156 -3.735 6-(2-chlorophenyl), 2-(4-fluorophenyl-piperazine-ethyl)
6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one C₂₂H₂₅N₅O₂ 403.47 ~2.8 ~-3.9 6-cyclopropyl, 2-(6-cyclopropylpyrimidine-piperazine-ethyl)
1-(3-Iodopyridin-2-yl)ethanone C₇H₆INO 247.04 1.2 -2.1 Pyridine-iodo, acetyl

*Estimated via analogous substitution trends.

Structural and Pharmacokinetic Insights

Substituent Effects on Lipophilicity (logP): The target compound’s logP (~3.1) is higher than its cyclopropyl-pyrimidine analog (logP ~2.8) due to the 2-fluorophenyl group’s aromatic hydrophobicity. However, it is lower than the chlorophenyl analog (logP 3.156), reflecting chlorine’s greater lipophilicity compared to fluorine .

Solubility (logSw):

  • All analogs exhibit poor aqueous solubility (logSw < -3), typical of piperazine-containing heterocycles. The target compound’s logSw (~-3.7) is comparable to its chlorophenyl analog (-3.735), suggesting similar formulation challenges .

Receptor Selectivity:

  • The 2-fluorophenyl-piperazine moiety in the target compound may confer affinity for serotonin (5-HT₁A) or dopamine D₂-like receptors, as seen in structurally related antipsychotics. In contrast, the chlorophenyl analog’s bulkier substituent could favor off-target kinase interactions .

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